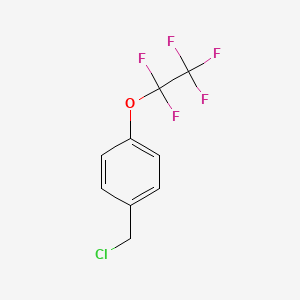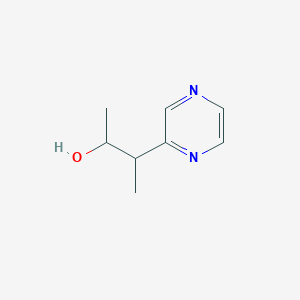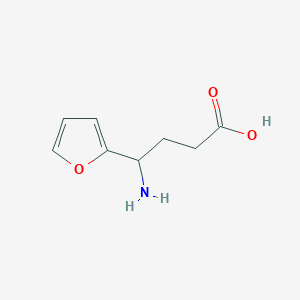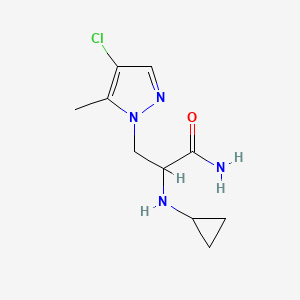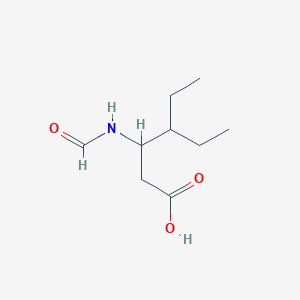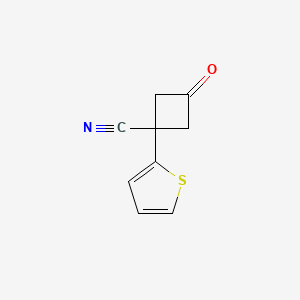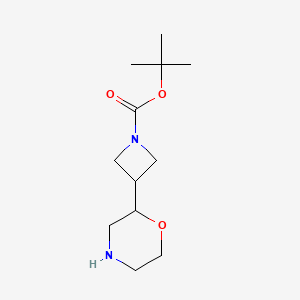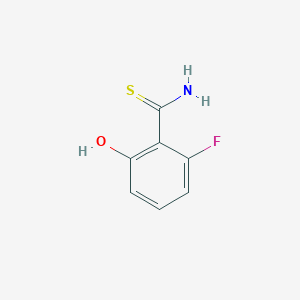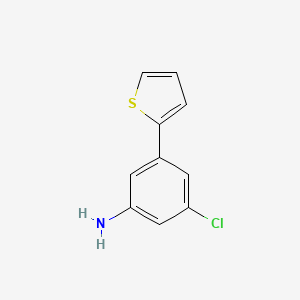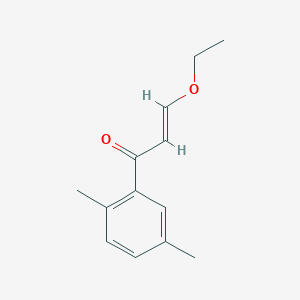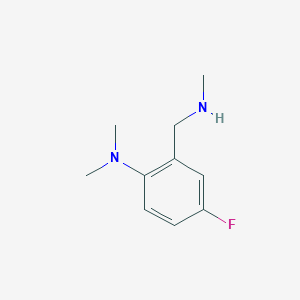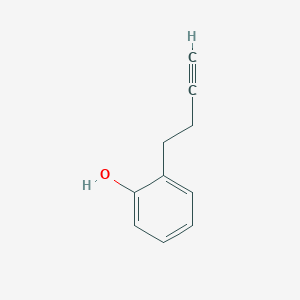
2-(But-3-yn-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-1-yl)phenol is an organic compound that belongs to the class of phenols It features a phenol group (a hydroxyl group attached to a benzene ring) substituted with a but-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(But-3-yn-1-yl)phenol involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable and green synthesis methods developed for substituted phenols can be adapted for industrial applications. These methods emphasize the use of environmentally friendly reagents and conditions to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho and para directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br₂), nitrating agents (e.g., HNO₃), and sulfonating agents (e.g., H₂SO₄).
Oxidation: Reagents such as Fremy’s salt, potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) and stannous chloride (SnCl₂) are commonly used reducing agents.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed from the reduction of quinones.
Scientific Research Applications
2-(But-3-yn-1-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yl)phenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-(But-3-yn-1-yl)phenol can be compared with other similar compounds such as:
4-(But-3-yn-1-yl)phenol: Similar in structure but with the but-3-yn-1-yl group at a different position on the benzene ring.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex compound with additional functional groups and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
139704-04-4 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-but-3-ynylphenol |
InChI |
InChI=1S/C10H10O/c1-2-3-6-9-7-4-5-8-10(9)11/h1,4-5,7-8,11H,3,6H2 |
InChI Key |
PRERQKVRYGLSIP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


